
1,1'-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) is an organic compound that features both iodine and chlorine substituents on a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) typically involves the reaction of 4-iodobut-1-ene with 4-chlorobenzene under specific conditions. One common method involves the use of tert-butyl lithium in diethyl ether at low temperatures (around -78°C) followed by gradual warming to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the reactive nature of the iodine and chlorine substituents.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The double bond in the butene backbone can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide would yield azido derivatives, while hydrogenation would result in the corresponding alkane.
Wissenschaftliche Forschungsanwendungen
1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its ability to undergo various chemical modifications.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Possible applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) exerts its effects is largely dependent on the specific reactions it undergoes. The iodine and chlorine substituents can participate in various chemical interactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved would vary based on the specific application and chemical environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodobut-1-ene: A simpler compound with similar iodine functionality.
4-Chlorobut-1-ene: Similar structure but with chlorine instead of iodine.
1,1’-(4-Bromobut-1-ene-1,1-diyl)bis(4-chlorobenzene): A bromine analog of the compound.
Uniqueness
1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) is unique due to the presence of both iodine and chlorine substituents, which provide distinct reactivity patterns and potential for diverse chemical transformations. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
534619-11-9 |
|---|---|
Molekularformel |
C16H13Cl2I |
Molekulargewicht |
403.1 g/mol |
IUPAC-Name |
1-chloro-4-[1-(4-chlorophenyl)-4-iodobut-1-enyl]benzene |
InChI |
InChI=1S/C16H13Cl2I/c17-14-7-3-12(4-8-14)16(2-1-11-19)13-5-9-15(18)10-6-13/h2-10H,1,11H2 |
InChI-Schlüssel |
PJEKQLBKBXZPLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=CCCI)C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



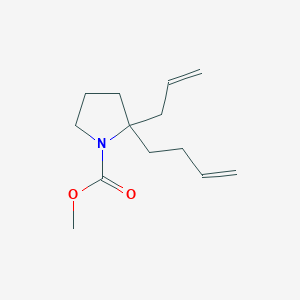
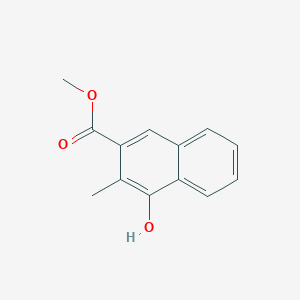
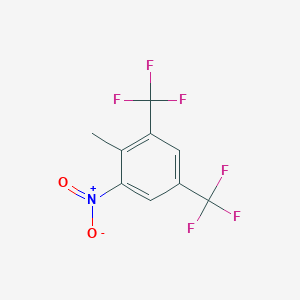
![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
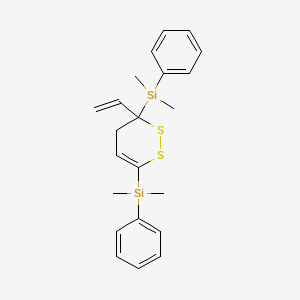
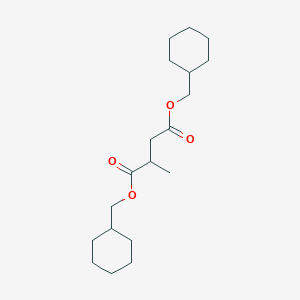
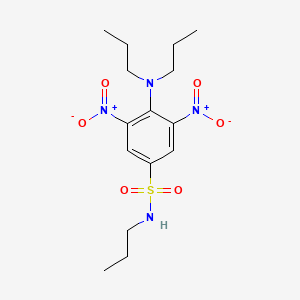
![N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239265.png)

![Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester](/img/structure/B14239273.png)
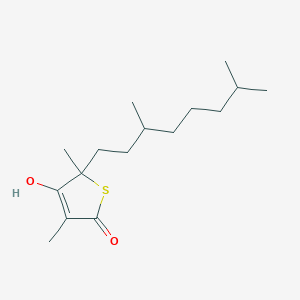
methanone](/img/structure/B14239296.png)

